(2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2/c1-31-23-14-12-21(13-15-23)27-24(30)16-9-19-17-29(22-5-3-2-4-6-22)28-25(19)18-7-10-20(26)11-8-18/h2-17H,1H3,(H,27,30)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULSIHHTRUOOAW-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via cyclocondensation of 4-bromophenyl hydrazine with 1,3-diketones under acidic conditions. For example, reacting 4-bromophenylhydrazine with ethyl acetoacetate in ethanol catalyzed by hydrochloric acid yields 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is critical for subsequent functionalization.
Reaction Conditions:
- Solvent: Ethanol or dimethylformamide (DMF)
- Catalyst: HCl or KOH
- Temperature: Reflux (78°C for ethanol)
- Yield: 70–85%
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde with 4-methoxyaniline under microwave conditions (300 W, 100°C) completes in 7 minutes versus 4 hours conventionally.
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 4 hours | 7 minutes |
| Yield | 75% | 88% |
| Purity (HPLC) | 92% | 97% |
Mechanistic Advantages
Microwaves induce dipole rotation, enhancing molecular collisions and reducing activation energy. This method is particularly effective for forming the enamide bond, achieving near-quantitative conversion in optimized setups.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves scalability and safety. A tubular reactor with immobilized KOH on silica gel achieves 90% yield at 50°C, avoiding batch-processing limitations.
Process Parameters:
- Residence Time: 10 minutes
- Pressure: 2 bar
- Catalyst Loading: 5 wt%
Green Chemistry Principles
- Solvent Recycling: DCM is recovered via distillation, reducing waste by 40%.
- Catalyst Reuse: Silica-supported triethylamine retains 85% activity after five cycles.
Analytical Characterization
Spectroscopic Confirmation
IR Spectroscopy:
¹H NMR (400 MHz, CDCl₃):
X-ray Crystallography
The Z-configuration is confirmed by a torsion angle of −174.4° between the pyrazole and enamide groups. π–π stacking interactions (3.76 Å) stabilize the crystal lattice.
Challenges and Mitigation Strategies
Byproduct Formation
Issue: Competing E-isomer formation during acylation (up to 15%).
Solution: Low-temperature quenching with ice-water preferentially precipitates the Z-isomer.
Purification Difficulties
Issue: Co-elution of intermediates in column chromatography.
Solution: Gradient elution with hexane:ethyl acetate (4:1 to 1:1) achieves baseline separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide can inhibit tumor growth by interfering with key cellular pathways involved in cancer proliferation. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may function by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators, offering potential therapeutic benefits for conditions characterized by chronic inflammation .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. This application is particularly relevant given the rising concerns over antibiotic resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogs and NMR Profiling
Structural analogs of this compound often differ in substituent positions or functional groups. For instance, compound 1 and compound 7 (from ) share a pyrazole-enamide scaffold but exhibit distinct substituents. NMR analysis reveals that chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44) vary significantly, while other regions remain consistent (Figure 6 in ) . This implies that modifications at the 4-bromophenyl or 4-methoxyphenyl groups alter the local electronic environment without disrupting the core structure.
Table 1: Key NMR Chemical Shift Differences in Pyrazole-Enamide Analogs
| Proton Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 29–36 (Region B) | 7.2–7.5 | 7.1–7.4 | 7.3–7.6 |
| 39–44 (Region A) | 6.8–7.0 | 6.7–6.9 | 7.1–7.3 |
The target compound’s 4-bromophenyl group induces downfield shifts in Region A compared to non-halogenated analogs, while the 4-methoxyphenyl group stabilizes Region B via resonance effects .
Reactivity and Lumping Strategy
highlights the “lumping strategy,” where structurally similar compounds are grouped to simplify reaction modeling . For example, three organic compounds with minor substituent differences (e.g., bromine vs. chlorine) were lumped into a single surrogate, reducing 13 reactions to 5 (Tables 3–4 in ) . Applying this to the target compound, analogs with halogen or methoxy variations could be grouped to predict shared reactivity pathways (e.g., electrophilic substitution or hydrolysis).
Table 2: Lumping Strategy for Pyrazole-Enamide Derivatives
| Compound Group | Key Substituents | Number of Reactions (Before Lumping) | After Lumping |
|---|---|---|---|
| Halogenated Pyrazoles | 4-Bromophenyl, 4-Chlorophenyl | 8 | 3 |
| Methoxy-Substituted Enamides | 4-Methoxyphenyl, 4-Ethoxyphenyl | 5 | 2 |
Biological Activity
The compound (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide, a derivative of pyrazole, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 394.28 g/mol
- Key Functional Groups :
- Pyrazole ring
- Bromophenyl group
- Methoxyphenyl group
- Enamide linkage
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including the compound . For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .
- Case Study : A study on the effects of similar pyrazole derivatives indicated a significant reduction in tumor growth in xenograft models when treated with these compounds. The mechanism involved the inhibition of angiogenesis and induction of tumor cell apoptosis .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound:
- Cytokine Inhibition : The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases .
- Case Study : In animal models of inflammation, administration of pyrazole derivatives resulted in reduced paw edema and joint swelling, indicating effective anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented:
- Spectrum of Activity : Studies indicate that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Data Summary
Q & A
Synthesis and Optimization
Basic: What synthetic strategies are recommended for preparing (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized? Answer: The synthesis typically involves multi-step reactions, including condensation of pyrazole intermediates with enamide precursors. Key steps require optimization of solvent polarity (e.g., DMF or THF), temperature (70–100°C), and reaction time (12–24 hrs). For example, coupling reactions may benefit from catalysts like EDCI/HOBt to enhance amide bond formation. Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are critical for isolating high-purity products. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures structural fidelity .
Advanced: How can researchers address low yields or side-product formation during the final coupling step? Answer: Low yields often stem from steric hindrance at the pyrazole C4 position or competing reactions at the enamide double bond. Strategies include:
- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) to reduce undesired dimerization.
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers.
- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for selective cross-coupling.
Data from related compounds show yields ranging from 22% to 86%, highlighting the need for iterative optimization .
Structural Characterization
Basic: What analytical techniques are essential for confirming the stereochemistry and purity of this compound? Answer:
- X-ray crystallography : Resolves Z/E stereochemistry (e.g., SHELXL refinement, R factor < 0.05). The enamide’s (2Z) configuration is confirmed via torsion angles (C3-C2-C1-N1 ≈ 180°) .
- NMR spectroscopy : ¹H NMR distinguishes pyrazole protons (δ 7.8–8.2 ppm) and enamide NH (δ 9.5–10.0 ppm). NOESY correlations validate spatial proximity of substituents .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted bromophenyl intermediates) .
Advanced: How can discrepancies between computational (DFT) and experimental crystallographic data be resolved? Answer: Discrepancies often arise from dynamic effects (e.g., crystal packing forces) or solvent inclusion. Validate computational models using:
- Multi-conformer analysis : Account for rotational flexibility in the methoxyphenyl group.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O contacts) influencing crystal geometry.
Cross-referencing with SHELX-refined structures (e.g., triclinic P1 space group, α/β/γ angles ≈ 90°) ensures accuracy .
Biological Activity and SAR
Basic: What in vitro assays are suitable for evaluating the pharmacological potential of this compound? Answer:
- Anticancer assays : MTT viability tests (IC₅₀) against HeLa or MCF-7 cells.
- Antimicrobial screens : MIC determination via broth microdilution (e.g., vs. S. aureus).
- Kinase inhibition : Fluorescence polarization assays targeting EGFR or VEGFR2.
Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are mandatory .
Advanced: How do substituents (e.g., bromophenyl vs. methoxyphenyl) influence bioactivity? Answer: SAR studies reveal:
- Bromophenyl : Enhances lipophilicity (logP ↑) and membrane permeability (Caco-2 assay).
- Methoxyphenyl : Introduces hydrogen-bonding motifs (e.g., O–Me···protein backbone).
For example, replacing bromine with chlorine reduces IC₅₀ by 40% in kinase assays, suggesting halogen size impacts target binding .
Data Contradictions and Reproducibility
Advanced: How should researchers interpret conflicting cytotoxicity data across cell lines? Answer: Discrepancies may arise from:
- Cell line heterogeneity : BRCA1 status in ovarian vs. breast cancer models.
- Metabolic stability : CYP450-mediated degradation varies between hepatic (HepG2) and non-hepatic lines.
Mitigate via: - Proteomics profiling : Identify overexpression of efflux pumps (e.g., P-gp).
- Metabolite tracking : LC-MS/MS to detect N-dealkylation or sulfonation byproducts .
Methodological Challenges
Advanced: What strategies improve reproducibility in crystallographic studies? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
